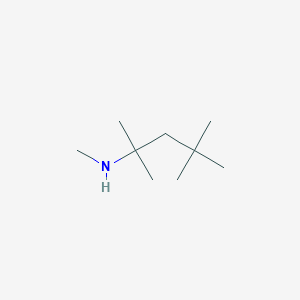
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a chloro substituent The presence of trifluoroacetic acid enhances its stability and solubility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thiourea. The reaction conditions often require a solvent such as acetic acid or chloroform and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, fungicides, and biocides
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The chloro substituent can enhance its lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but different substitution pattern.
2-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring
Uniqueness
2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent and the trifluoroacetic acid enhances its reactivity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C8H8ClF3N2O4S |
|---|---|
Molekulargewicht |
320.67 g/mol |
IUPAC-Name |
2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7ClN2O2S.C2HF3O2/c7-6-9-3(2-12-6)1-4(8)5(10)11;3-2(4,5)1(6)7/h2,4H,1,8H2,(H,10,11);(H,6,7) |
InChI-Schlüssel |
HVRQFMKIOUFCJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)




![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)

![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)




![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
